

Application Notes: Cerium-142 as a Tracer in Mantle Geochemistry

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Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

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Introduction

Cerium-142 (^{142}Ce) is a stable isotope that serves as a powerful tool for investigating the geochemical evolution of Earth's mantle. Its utility stems from its relationship with the now-extinct radionuclide $^{146}\text{-Samarium}$ (^{146}Sm), which underwent alpha decay to $^{142}\text{-Neodymium}$ (^{142}Nd) with a half-life of 103 million years. While the ^{146}Sm - ^{142}Nd system is a primary chronometer for early Earth processes, subtle variations in the abundance of ^{142}Ce , often expressed as $\epsilon^{142}\text{Ce}$ (the deviation of the $^{142}\text{Ce}/^{144}\text{Ce}$ ratio from a standard), can provide complementary insights into mantle source heterogeneity and crust-mantle recycling.

The primary application of ^{142}Ce geochemistry lies in its ability to trace materials that have experienced fractionation of the Samarium/Cerium (Sm/Ce) ratio. Processes such as partial melting and the formation of continental crust can lead to variations in the Sm/Ce ratio, which in turn can generate anomalies in ^{142}Ce over geological time. These anomalies, preserved in mantle-derived rocks, offer a window into the long-term evolution of mantle reservoirs and the history of material exchange between the crust and mantle.

Key Concepts

- ^{146}Sm - ^{142}Nd System: The decay of ^{146}Sm to ^{142}Nd is a key chronometer for events in the first ~500 million years of Earth's history. Variations in $^{142}\text{Nd}/^{144}\text{Nd}$ ratios in ancient rocks can indicate early differentiation processes.

- **Coupled ^{142}Ce - ^{142}Nd System:** While ^{142}Ce is stable, its abundance can be linked to the processes that fractionate Sm and Nd. The coupled study of ^{142}Ce and ^{142}Nd can help to deconvolve different mantle processes. For instance, some studies have explored the coupled ^{142}Nd - ^{142}Ce isotope systematics to trace the influence of recycled oceanic crust in the mantle sources of ocean island basalts (OIBs).
- **Mantle Reservoirs:** The Earth's mantle is not homogenous. It is composed of various reservoirs with distinct geochemical signatures. ^{142}Ce can help to characterize these reservoirs, such as the depleted mantle (source of mid-ocean ridge basalts), enriched mantle plumes, and ancient, recycled components.
- **Crustal Recycling:** The subduction of oceanic and continental crust back into the mantle is a fundamental process in Earth's evolution. Recycled materials can have distinct Sm/Ce ratios, and their incorporation into the mantle can generate ^{142}Ce anomalies that can be detected in mantle-derived magmas.

Experimental Protocols

The precise measurement of ^{142}Ce isotopic compositions is analytically challenging due to its low abundance and potential for isobaric interferences. The following protocol outlines a general workflow for the isotopic analysis of ^{142}Ce in geological samples, primarily adapted from methodologies employing Thermal Ionization Mass Spectrometry (TIMS).

1. Sample Preparation and Digestion

- **Objective:** To dissolve the rock or mineral sample and prepare it for chemical separation.
- **Procedure:**
 - Powder the geological sample to a fine, homogeneous grain size (<100 mesh).
 - Accurately weigh approximately 100-500 mg of the sample powder into a clean Teflon beaker.
 - Add a mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids. The exact ratio may vary depending on the sample matrix (e.g., 3:1 HF:HNO₃).

- Place the beaker on a hotplate at a controlled temperature (e.g., 120°C) for 48-72 hours, or until complete dissolution is achieved.
- Evaporate the acid mixture to dryness.
- Add concentrated HNO₃ and evaporate to dryness again to remove any remaining fluorides.
- Dissolve the final residue in a known volume of dilute HNO₃ or hydrochloric (HCl) acid.

2. Chemical Separation and Purification of Cerium

- Objective: To isolate Ce from other elements in the sample matrix that could cause isobaric interferences during mass spectrometry.
- Procedure: This is a multi-stage process often involving several ion-exchange chromatography steps.
 - Primary Separation: Pass the dissolved sample solution through a cation exchange column (e.g., Dowex AG50W-X8 resin). This step separates the rare earth elements (REEs), including Ce, from major elements.
 - REE Fractionation: Elute the REE fraction and pass it through a second chromatography column packed with a specialized resin (e.g., Eichrom LN Spec resin) to separate the light REEs (LREEs) from the heavy REEs (HREEs).
 - Cerium Isolation: A final chromatographic step is typically required to isolate Ce from other LREEs, particularly Neodymium (Nd) and Samarium (Sm), which have isotopes that can interfere with Ce measurements. This is often achieved using an alpha-hydroxyisobutyric acid (α -HIBA) solution as the eluent.

3. Mass Spectrometry (Thermal Ionization Mass Spectrometry - TIMS)

- Objective: To precisely measure the isotopic ratios of Cerium.
- Procedure:

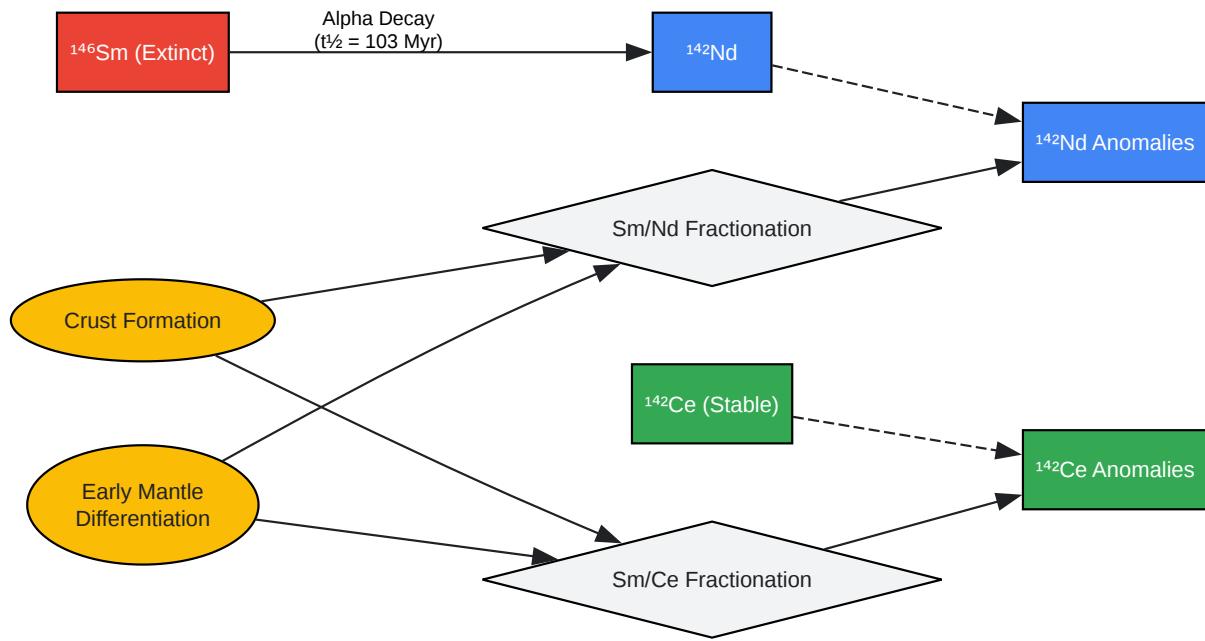
- Load the purified Ce fraction onto a previously degassed metal filament (e.g., Rhenium or Tantalum).
- Introduce the filament assembly into the mass spectrometer's ion source.
- Gradually heat the filament to ionize the Ce atoms.
- Accelerate the Ce ions into the mass analyzer, where they are separated based on their mass-to-charge ratio.
- Measure the ion beams for the isotopes of interest (e.g., ^{142}Ce and ^{144}Ce) using Faraday cups or an ion-counting detector.
- Correct the measured ratios for instrumental mass fractionation using a normalization isotope pair (e.g., $^{140}\text{Ce}/^{144}\text{Ce}$). Data is typically reported in epsilon notation ($\varepsilon^{142}\text{Ce}$), which represents the parts per 10,000 deviation of the sample's $^{142}\text{Ce}/^{144}\text{Ce}$ ratio from a standard reference material.

Data Presentation

The following table summarizes hypothetical quantitative data for ^{142}Ce in various mantle-derived rocks and mantle reservoirs. This data is illustrative and intended to demonstrate how such information is typically presented.

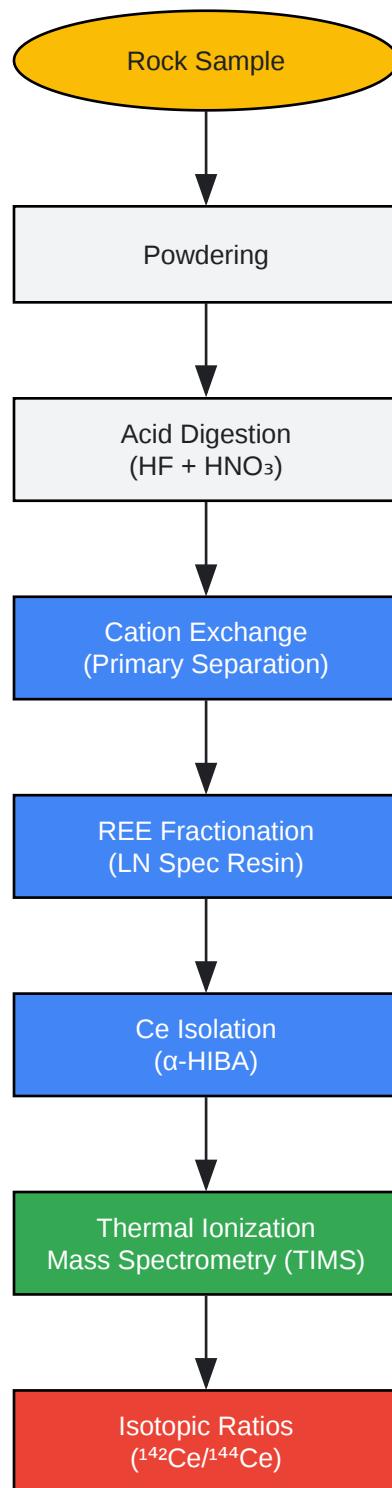
Sample Type	Location/Reservoir	$^{142}\text{Ce}/^{144}\text{Ce}$	$\varepsilon^{142}\text{Ce}$	Reference
Mid-Ocean Ridge Basalt (MORB)	East Pacific Rise	0.0225828	0.0	Standard
Ocean Island Basalt (OIB)	Hawaii	0.0225832	+1.8	Hypothetical
Archean Greenstone	Isua, Greenland	0.0225819	-4.0	Hypothetical
Depleted Mantle (DM)	Model	0.0225828	0.0	Hypothetical
Enriched Mantle I (EM1)	Model	0.0225824	-1.8	Hypothetical
Enriched Mantle II (EM2)	Model	0.0225830	+0.9	Hypothetical

Visualizations



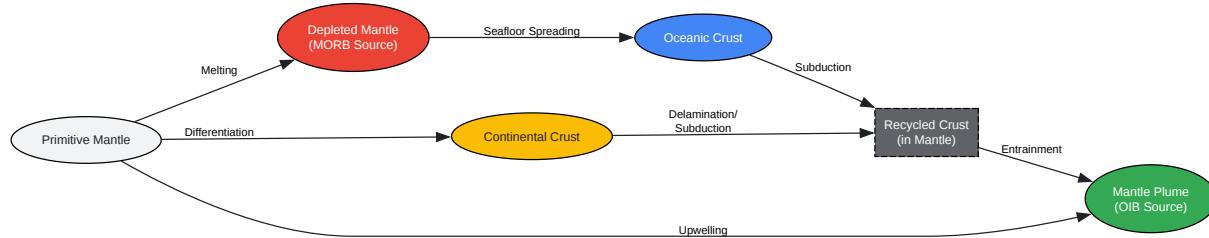
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Caption: Relationship between ^{146}Sm decay and $^{142}\text{Nd}/^{142}\text{Ce}$ anomalies.



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Caption: Experimental workflow for ^{142}Ce isotopic analysis.

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Caption: Logical relationships in mantle evolution and crustal recycling.

- To cite this document: BenchChem. [Application Notes: Cerium-142 as a Tracer in Mantle Geochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082093#cerium-142-as-a-tool-for-studying-mantle-geochemistry\]](https://www.benchchem.com/product/b082093#cerium-142-as-a-tool-for-studying-mantle-geochemistry)

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